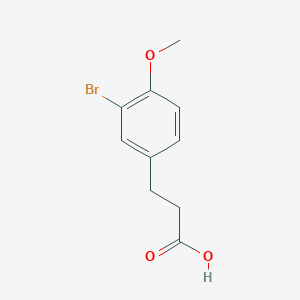

3-(3-Bromo-4-methoxyphenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXVZRVWVCOUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404129 | |

| Record name | 3-(3-bromo-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-57-4 | |

| Record name | 3-Bromo-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1857-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-bromo-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromo-4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS: 1857-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromo-4-methoxyphenyl)propanoic acid, with the CAS number 1857-57-4, is a substituted aromatic carboxylic acid. Its structure, featuring a brominated and methoxylated phenyl ring attached to a propanoic acid moiety, makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules. The methoxy group and the carboxylic acid functional group can also influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, potential synthesis, and spectroscopic characterization, to support its application in research and development.

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is limited in publicly accessible literature, a compilation of available and predicted data is presented below.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in Table 1. This data has been aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1857-57-4 | [1][2][3][4] |

| Molecular Formula | C10H11BrO3 | [1] |

| Molecular Weight | 259.10 g/mol | [2] |

| Melting Point | 95-100 °C | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), Methoxy protons (-OCH₃, δ ~3.8 ppm), Propanoic acid methylene protons (-CH₂CH₂COOH, δ 2.6-3.0 ppm), Carboxylic acid proton (-COOH, δ >10 ppm) |

| ¹³C NMR | Carboxylic acid carbonyl carbon (δ ~170-180 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55-60 ppm), Methylene carbons (δ ~25-40 ppm) |

| FTIR (cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C-O stretch (~1250), Aromatic C-H and C=C stretches |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 258/260 (due to bromine isotopes), fragmentation patterns corresponding to the loss of COOH, CH₂CH₂COOH, and other fragments. |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions and procedures for analogous compounds.

Proposed Synthetic Pathway

A potential and common method for the synthesis of this compound would involve the bromination of a suitable precursor followed by a reaction to introduce the propanoic acid side chain, or vice versa. A likely precursor would be 3-(4-methoxyphenyl)propanoic acid.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound from 3-(4-methoxyphenyl)propanoic acid.

Materials:

-

3-(4-methoxyphenyl)propanoic acid

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate solution (aqueous)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-methoxyphenyl)propanoic acid in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Work-up: If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, transfer the aqueous mixture to a separatory funnel. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Caption: General experimental workflow for synthesis.

Biological Activity and Potential Applications

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, related arylpropanoic acid derivatives are known to exhibit a wide range of pharmacological activities.

Given its structural features, this compound could be investigated for various biological activities, including but not limited to:

-

Anticancer Activity: Many brominated phenolic compounds and propanoic acid derivatives have shown cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The combination of a halogenated aromatic ring and a carboxylic acid moiety is present in some antimicrobial agents.

-

Enzyme Inhibition: The carboxylic acid group can interact with the active sites of various enzymes.

Further research is required to explore the biological potential of this compound. A general workflow for such an investigation is outlined below.

Caption: Workflow for biological activity screening.

Conclusion

This compound (CAS 1857-57-4) is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While direct experimental data is currently limited, this guide provides a summary of its known properties and a predictive framework for its synthesis and spectroscopic characterization based on analogous structures. The provided hypothetical experimental protocols and workflows offer a starting point for researchers interested in working with this compound. Further empirical studies are necessary to fully elucidate its chemical behavior and biological significance.

References

physical and chemical properties of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . The information is curated for professionals in research and development, with a focus on clarity, accuracy, and practical application. This document summarizes key data, outlines standard experimental protocols for property determination, and includes logical and experimental workflow diagrams to support research endeavors.

Core Compound Properties

This compound, with the CAS number 1857-57-4, is a substituted aromatic carboxylic acid.[1][2][3][4][5] Its structure, featuring a bromo and a methoxy group on the phenyl ring attached to a propanoic acid chain, makes it a compound of interest in organic synthesis and as a potential building block in the development of novel therapeutic agents.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative and qualitative properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [4][6] |

| CAS Number | 1857-57-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [4][5][6] |

| Molecular Weight | 259.10 g/mol | [4] |

| Monoisotopic Mass | 257.98917 Da | [6][7] |

| Melting Point | 96°C to 100°C | [4] |

| Appearance | White to cream or pale brown solid/powder | [8][9] |

| Purity | ≥96% | [4][10] |

| SMILES | COC1=C(Br)C=C(CCC(O)=O)C=C1 | [4][6] |

| InChI Key | MLXVZRVWVCOUBQ-UHFFFAOYSA-N | [4] |

| PubChem CID | 4547608 | [4][6] |

| Predicted XlogP | 2.3 | [6][7] |

Logical and Experimental Workflows

To facilitate a structured approach to research, the following diagrams illustrate the relationships between the compound's identifiers and a standard workflow for its characterization.

Caption: Logical relationship of compound identifiers and properties.

Caption: General experimental workflow for chemical compound characterization.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of a compound like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

-

Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is increased at a controlled rate (e.g., 1-2°C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, this range is reported as 96-100°C.[4] A narrow range typically signifies high purity.

Structural Elucidation via Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be expected to show signals corresponding to the aromatic protons, the protons on the propanoic acid chain, the methoxy group protons, and the acidic proton of the carboxyl group.

-

¹³C NMR: Identifies the different carbon environments in the molecule. The spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons (differentiated by their attachment to bromine, the methoxy group, or hydrogen), the carbons of the propanoic chain, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy:

-

Methodology: The sample is analyzed as a solid (e.g., using a KBr pellet) or as a thin film. The IR spectrum of a carboxylic acid like the title compound is characterized by specific absorption bands.[11] Key expected peaks include a very broad O-H stretching vibration from the carboxylic acid group (typically 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching vibration (around 1700-1725 cm⁻¹).[11] Additional peaks would correspond to C-H, C-O, and C-Br bonds.

-

-

Mass Spectrometry (MS):

-

Methodology: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to ionize the sample. The mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular weight and provides information on the fragmentation pattern, which can help confirm the structure.[12] The molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight (259.10), with characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br).

-

Purity Assessment by Chromatography

-

Methodology (High-Performance Liquid Chromatography - HPLC): A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis). A mobile phase gradient (e.g., water/acetonitrile with an acid modifier like formic acid) is used to elute the compound. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥96% indicates a high-grade sample suitable for most research applications.[4][10]

Biological Activity Screening Workflow

While specific biological activities for this compound are not extensively documented in the initial search, its structural motifs are common in pharmacologically active molecules. The following diagram outlines a hypothetical workflow for initial biological screening.

Caption: Hypothetical workflow for primary biological activity screening.

References

- 1. 1857-57-4|this compound|BLD Pharm [bldpharm.com]

- 2. danabiosci.com [danabiosci.com]

- 3. ivychem.com [ivychem.com]

- 4. 3-(3-Bromo-4-methoxyphenyl)propionic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. appchemical.com [appchemical.com]

- 6. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 3-(2-bromo-4-methoxyphenyl)propanoic acid (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-(3-Methoxyphenyl)propionic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. 3-(3-Bromo-4-methoxyphenyl)propionic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Solubility of 3-(3-Bromo-4-methoxyphenyl)propanoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-(3-Bromo-4-methoxyphenyl)propanoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of established methodologies for determining solubility, outlines expected solubility trends based on the compound's chemical structure, and presents a detailed experimental workflow. This guide is intended to equip researchers with the necessary information to empirically determine the solubility of this compound and similar compounds in a laboratory setting.

Introduction

This compound is an aromatic carboxylic acid. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including organic synthesis, purification, formulation development, and analytical method development. The solubility of a compound is influenced by its molecular structure, the properties of the solvent, and external factors such as temperature and pressure.

Carboxylic acids, in general, exhibit a range of solubilities in organic solvents. Their solubility is primarily dictated by the interplay between the polar carboxylic acid group, which can participate in hydrogen bonding, and the often nonpolar organic backbone of the molecule.[1][2] As the carbon chain length or the size of the hydrophobic portion of the molecule increases, the solubility in polar solvents tends to decrease, while solubility in nonpolar organic solvents may increase.[1][2]

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl or carboxyl groups of these solvents. |

| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can interact with the polar carboxylic acid group, though the absence of a hydroxyl group for hydrogen bonding might result in slightly lower solubility compared to protic solvents. |

| Less Polar Solvents | Dichloromethane, Chloroform | Moderate to Low | The aromatic ring and the bromo substituent contribute to some nonpolar character, allowing for some interaction with these solvents. However, the polar carboxylic acid group limits high solubility. |

| Nonpolar Solvents | Hexane, Toluene | Low | The significant polarity of the carboxylic acid group makes it poorly soluble in nonpolar solvents, where dipole-dipole and hydrogen bonding interactions are minimal. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.[3][4]

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.[5]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously stirred or shaken.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pipette or a syringe fitted with a filter. The filter is crucial to prevent any undissolved solid particles from being transferred.

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

-

Determination of Solute Mass:

-

Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty dish or vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of dissolved solute (g) / Volume of solvent used to collect the sample (L)

or

Solubility ( g/100 g solvent) = (Mass of dissolved solute (g) / Mass of solvent in the collected sample (g)) x 100

-

// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_excess [label="Add excess this compound\nto a known amount of solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate at constant temperature\nwith agitation (24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; settle_centrifuge [label="Allow excess solid to settle\n(or centrifuge)", fillcolor="#F1F3F4", fontcolor="#202124"]; withdraw_supernatant [label="Withdraw a known volume/mass\nof the clear supernatant via a filter", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh_solute [label="Evaporate the solvent and\nweigh the remaining solute", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate_solubility [label="Calculate Solubility\n(e.g., in g/L or mg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> add_excess; add_excess -> equilibrate; equilibrate -> settle_centrifuge; settle_centrifuge -> withdraw_supernatant; withdraw_supernatant -> weigh_solute; weigh_solute -> calculate_solubility; calculate_solubility -> end; }

References

Spectroscopic Profile of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-Bromo-4-methoxyphenyl)propanoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values derived from spectroscopic data of closely related analogs and established principles of NMR, IR, and MS spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and the known effects of substituents on spectroscopic properties.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.45 | Doublet | 1H | Ar-H (H-2) |

| ~7.15 | Doublet of doublets | 1H | Ar-H (H-6) |

| ~6.85 | Doublet | 1H | Ar-H (H-5) |

| ~3.90 | Singlet | 3H | -OCH₃ |

| ~2.95 | Triplet | 2H | -CH₂-Ar |

| ~2.70 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~155 | Ar-C (C-4) |

| ~134 | Ar-C (C-6) |

| ~131 | Ar-C (C-1) |

| ~129 | Ar-C (C-2) |

| ~112 | Ar-C (C-3) |

| ~111 | Ar-C (C-5) |

| ~56 | -OCH₃ |

| ~35 | -CH₂-COOH |

| ~30 | -CH₂-Ar |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2900-3000 | Medium | C-H stretch (Aromatic) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1590, 1490 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1250 | Strong | C-O stretch (Aryl ether) |

| 1020 | Medium | C-O stretch (Carboxylic acid) |

| 550-650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 258/260 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 213/215 | Medium | [M - COOH]⁺ |

| 185/187 | Medium | [M - CH₂CH₂COOH]⁺ |

| 134 | High | [C₇H₆O₂]⁺ (from cleavage of the propanoic acid side chain) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal should be collected prior to the sample spectrum.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. The instrument may be coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction (for GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: Dependant on the mass analyzer.

-

Source Temperature: Typically 200-250 °C.

Data Processing:

-

Identify the molecular ion peak ([M]⁺). The presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the typical workflow from compound synthesis to spectroscopic analysis and final reporting.

Commercial Availability and Synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential synthetic routes for 3-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS No. 1857-57-4), a valuable building block in medicinal chemistry and drug discovery. This document summarizes data from various chemical suppliers and outlines plausible experimental protocols for its synthesis.

Commercial Availability

This compound is available from several commercial suppliers. The purity, quantity, and pricing vary among vendors. The following table summarizes the currently available data to facilitate procurement decisions.

| Supplier | Product/Catalog No. | Purity | Available Quantities | Price (USD) | Availability |

| Ivy Fine Chemicals | 165336 | - | 100mg, 250mg, 1g | $102.70, $184.60, $366.60 | In stock[1] |

| Thermo Scientific | - | 96% | 250mg | - | Currently unavailable or discontinued[2][3] |

| Heterocyclics Inc. | JR-14770 | 97% | 5g | $210 | -[4] |

| BLDpharm | - | - | - | - | Temporarily out of stock[5] |

| Dana Bioscience | A469402 | - | 1g | $154.00 | Sold out or unavailable[6] |

| Angene | AG00AMNN | - | - | - | Inquire for pricing[7] |

| Sigma-Aldrich | - | - | - | Inquire for pricing | -[8] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocols: Proposed Synthesis

Step 1: Synthesis of 3-(4-Methoxyphenyl)propanoic acid

A common route to phenylpropanoic acids is the reduction of the corresponding cinnamic acid derivative.

Reaction:

Detailed Protocol:

-

Dissolution: Dissolve 4-methoxycinnamic acid in a suitable solvent such as methanol or ethyl acetate in a reaction flask.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 3-(4-methoxyphenyl)propanoic acid. The product can be further purified by recrystallization if necessary.

Step 2: Regioselective Bromination of 3-(4-Methoxyphenyl)propanoic acid

The second step involves the regioselective bromination of the aromatic ring. The methoxy group is an ortho-, para-director. Since the para position is blocked, the bromine is expected to add to the ortho position (position 3).

Reaction:

Detailed Protocol:

-

Dissolution: Dissolve 3-(4-methoxyphenyl)propanoic acid in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Bromine Solution Preparation: In a separate container, prepare a solution of one equivalent of bromine in glacial acetic acid.

-

Addition of Bromine: Slowly add the bromine solution dropwise to the stirred solution of the starting material at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Time: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC analysis.

-

Quenching and Precipitation: Pour the reaction mixture into a beaker of ice-water. The product, being insoluble in water, should precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and bromine. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or xylene) to afford pure this compound.

Procurement and Synthesis Workflow

The following diagram illustrates the typical workflow for a researcher deciding between purchasing a chemical and synthesizing it in-house.

Caption: Procurement vs. Synthesis Workflow.

This guide provides a foundational understanding for researchers working with this compound. By consolidating commercial availability and outlining a viable synthetic pathway, it aims to streamline the process of obtaining this key chemical intermediate for research and development purposes.

References

- 1. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. heterocyclics.com [heterocyclics.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

safety and handling of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

An In-depth Technical Guide on the Safety and Handling of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and relevant biological context for this compound. The information is intended to ensure safe laboratory practices and to provide a foundation for further research and development.

Chemical Identification and Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.097 g/mol | [1] |

| Appearance | White to off-white solid (based on similar compounds) | [2] |

| Boiling Point | 344.9°C at 760 mmHg | [1] |

| Density | 1.515 g/cm³ | [1] |

| Melting Point | 98-100 °C (for the related compound 3-(4-Methoxyphenyl)propionic acid) | |

| Storage Temperature | Store in a cool, dry, well-ventilated place | [3][4] |

Hazard Identification and GHS Classification

Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. The following GHS classifications are likely applicable.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation[5][6][7][8] |

| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation[3][5][6][7][8] |

| Specific target organ toxicity — single exposure (Respiratory system) | ❗ | Warning | H335: May cause respiratory irritation[5][7][8] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[5][6][8]

Safety and Handling

A systematic approach is critical for handling this compound to minimize exposure and ensure a safe laboratory environment.

Caption: A generalized workflow for the safe handling of chemical compounds.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.[9]

| PPE Category | Recommended Protection | Specifications |

| Eyes/Face | Safety Goggles, Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield is recommended for splash hazards.[9][11] |

| Skin/Body | Laboratory Coat, Chemical-Resistant Apron | Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9][12] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[9][13] |

| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[13] Inspect gloves for any signs of degradation or punctures before use.[13] |

| Respiratory | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][13] If a fume hood is not available, use a NIOSH-approved respirator.[13] |

Storage

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][12] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][14]

Accidental Release Measures

For spills, wear appropriate PPE, scoop up solid material or absorb liquid, and place it into a suitable container for disposal.[3][4] Ventilate the area and wash the spill site after material pickup is complete.[3] Avoid generating dust.[5][10] Do not let the product enter drains.[5]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][15] Seek medical attention.[5][9][15] |

| Skin Contact | Immediately wash the affected area with soap and water.[15] Remove all contaminated clothing.[5][12] If skin irritation occurs, get medical advice/attention.[5] |

| Inhalation | Move the exposed person to fresh air at once.[15] If breathing is difficult, give oxygen.[15][16] If not breathing, give artificial respiration.[15][16] Call a poison center or doctor if you feel unwell.[5][8] |

| Ingestion | Do NOT induce vomiting.[9][17] If conscious and alert, give two glasses of water.[5][16] Seek medical attention.[9][12][15] |

Fire Fighting Measures

Use water spray, dry chemical, foam, or carbon dioxide as extinguishing media.[12][14] For larger fires, use water spray or alcohol-resistant foam.[12] In case of fire, irritating gases, carbon monoxide, and carbon dioxide can be released.[10][12] Firefighters should wear self-contained breathing apparatus and full protective gear.[10][12][16]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on data from similar compounds, it may cause skin, eye, and respiratory tract irritation.[3][5][9] Overexposure may result in redness, pain, or severe eye damage, as well as skin inflammation characterized by itching, scaling, or blistering.[8] No classification data on the carcinogenic properties of this material is available from the EPA, IARC, NTP, OSHA, or ACGIH.[12][14]

Experimental Protocols

Representative Synthesis of a Bromo-Methoxyphenyl Derivative

The following is a general procedure for the synthesis of a bromo-methoxyphenyl derivative, adapted from protocols for similar compounds.

Caption: A generalized workflow for the synthesis of chemical derivatives.

Materials:

-

A suitable starting material (e.g., a hydroxy-substituted phenylpropanoic acid).[2]

-

An alkylating or acylating agent (e.g., benzyl bromide).[2]

-

A base (e.g., anhydrous potassium carbonate).[2]

-

Anhydrous solvent (e.g., acetone).[2]

-

Standard glassware for reaction, extraction, and filtration.[2]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the starting material, anhydrous solvent, and base.[2]

-

Addition of Reagent: Slowly add the alkylating or acylating agent to the mixture.[2]

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter any solids. The filtrate is then subjected to an aqueous work-up, which may include washing with acid, water, and brine.[2]

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of synthesized compounds is often evaluated using the MTT assay.[18]

-

Cell Culture: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Biological Activity and Signaling Pathways

While specific data for this compound is limited, structurally related bromo-methoxyphenyl derivatives have shown potential as anticancer and antimicrobial agents.[18] Additionally, other propanoic acid derivatives have been identified as GPR40 agonists, which are involved in glucose tolerance.[19]

One area of interest for brominated chalcones, which share some structural similarities, is the inhibition of the JAK/STAT signaling pathway.[20][21] This pathway is crucial for cytokine signaling, and its constitutive activation is found in numerous cancers.[20][21]

Caption: A simplified diagram of the JAK/STAT signaling pathway.

This guide is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for any chemical before use and follow all institutional safety protocols.

References

- 1. 18910-09-3_CAS号:18910-09-3_2-bromo-3-(4-methoxyphenyl)propanoic acid - 化源网 [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. hmdb.ca [hmdb.ca]

- 13. benchchem.com [benchchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. media.hiscoinc.com [media.hiscoinc.com]

- 17. fishersci.com [fishersci.com]

- 18. benchchem.com [benchchem.com]

- 19. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Potential Research Applications of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Bromo-4-methoxyphenyl)propanoic acid is a synthetic organic compound belonging to the class of phenylpropanoic acids. While direct research on this specific molecule is limited, its structural similarity to a well-studied class of compounds suggests significant potential for various research and drug development applications. This technical guide consolidates the available information on structurally related compounds to propose potential research avenues for this compound, focusing on its promise as a G protein-coupled receptor 40 (GPR40) agonist, an anticancer agent, an antioxidant, and an antimicrobial agent. This document provides a comprehensive overview of potential applications, supported by generalized experimental protocols and conceptual diagrams to guide future research.

Introduction

Phenylpropanoic acid derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The core structure, consisting of a phenyl ring attached to a propanoic acid moiety, allows for diverse chemical modifications to modulate pharmacological properties. The subject of this guide, this compound, possesses a unique substitution pattern with a bromine atom and a methoxy group on the phenyl ring, which can influence its binding affinity to biological targets and its metabolic stability. This guide explores the potential therapeutic applications of this compound by drawing parallels with extensively researched analogues.

Potential Research Applications

Based on the biological activities of structurally similar phenylpropanoic acid derivatives, the following research applications for this compound are proposed:

GPR40 Agonism for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1][2] Phenylpropanoic acid derivatives have been extensively investigated as potent and selective GPR40 agonists.[3][4] Activation of GPR40 by these agonists enhances insulin secretion in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[5] The structural features of this compound make it a prime candidate for investigation as a GPR40 agonist.

References

- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Bromo-Methoxyphenyl Scaffolds in Medicinal Chemistry: A Technical Review

Researchers, scientists, and drug development professionals are increasingly turning their attention to bromo-methoxyphenyl compounds, a versatile class of molecules demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide synthesizes the current landscape of their application in medicinal chemistry, detailing their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols.

The strategic incorporation of bromine and methoxy groups onto a phenyl ring provides a powerful tool for medicinal chemists to modulate the physicochemical properties of drug candidates. The methoxy group can influence conformation and solubility, while the bromine atom, a halogen, can enhance binding affinity through halogen bonding and improve pharmacokinetic profiles. This combination has led to the development of bromo-methoxyphenyl derivatives with promising anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4]

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research highlights the potential of bromo-methoxyphenyl derivatives as potent anticancer agents.[2] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][5]

For instance, derivatives of 4-bromo-2-methoxyphenol have emerged as a promising class of molecules with significant anticancer potential.[2] Their mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest.[2] Certain bromophenol hybrids have been observed to induce cell cycle arrest at the G0/G1 phase in lung cancer cells.[2]

Furthermore, N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo-substitutions have demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines and were particularly effective against the MCF7 breast adenocarcinoma cell line.[6][7] The most potent compounds in this series were found to be the 4-brominated 2,5-dimethoxyanilines.[6] These compounds are believed to exert their anticancer effects by inhibiting microtubular protein polymerization, pointing to tubulin as a key biological target.[5][6] Compound 25 from this series showed nanomolar antiproliferative potency, severely disrupting the microtubule network in cells and arresting them at the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[5][6]

Another noteworthy example is a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives designed as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[8][9] One of the most promising compounds, C9, inhibited five different non-small cell lung cancer cell lines with FGFR1 amplification, with IC50 values in the low micromolar range.[8][9] This compound was also shown to arrest the cell cycle at the G2 phase, induce apoptosis, and inhibit the phosphorylation of FGFR1 and downstream signaling proteins.[9]

Quantitative Data on Anticancer Activity

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1g2a | 2-Phenylacrylonitrile | HCT116 | 0.0059 | [1] |

| 1g2a | 2-Phenylacrylonitrile | BEL-7402 | 0.0078 | [1] |

| B3 | Chalcone | HeLa | 3.204 | [1] |

| B3 | Chalcone | MCF-7 | 3.849 | [1] |

| WLJ18 | Bromophenol derivative | A549 (Lung) | 7.10 ± 0.53 | [3] |

| WLJ18 | Bromophenol derivative | Bel7402 (Liver) | 9.68 ± 0.76 | [3] |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides (brominated) | Sulphonamide | MCF7 (Breast) | Sub-micromolar to nanomolar | [4] |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides (brominated) | HeLa (Cervical) | Sub-micromolar | [4] | |

| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H520 | 1.36 ± 0.27 | [8][9] |

| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H1581 | 1.25 ± 0.23 | [8][9] |

| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H226 | 2.31 ± 0.41 | [8][9] |

| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H460 | 2.14 ± 0.36 | [8][9] |

| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H1703 | 1.85 ± 0.32 | [8][9] |

Diverse Biological Activities Beyond Cancer

The therapeutic potential of bromo-methoxyphenyl compounds extends beyond oncology. The inherent structural features of these molecules make them attractive candidates for development as antimicrobial, anti-inflammatory, and antioxidant agents.

Antimicrobial and Anti-inflammatory Properties

The bromo-methoxyphenyl scaffold is a key feature in a number of compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] While specific quantitative data is emerging, the presence of the bromine atom is often associated with enhanced antimicrobial activity.[4]

In the realm of anti-inflammatory research, structurally related methoxyphenolic compounds have demonstrated the ability to modulate key signaling pathways. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways.[4]

Quantitative Data on Anti-inflammatory Activity

| Compound | Cell Line | Target/Assay | IC50 Value (µM) | Reference |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | NO Production | 14.22 ± 1.25 | [4] |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | PGE2 Production | 10.98 ± 6.25 | [4] |

Antioxidant Potential

The phenolic hydroxyl group present in many bromo-methoxyphenyl compounds suggests a potential for antioxidant activity through radical scavenging mechanisms.[4] For instance, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone has demonstrated antioxidant activity 1.13 times higher than that of ascorbic acid in a DPPH radical scavenging assay.[10]

Synthesis and Experimental Protocols

The synthesis of bromo-methoxyphenyl compounds often involves multi-step procedures. For example, 5-bromo-2-methoxyphenol can be synthesized from o-methoxyphenol through a three-step process involving acetylation of the phenolic hydroxyl group, bromination using bromine with an iron powder catalyst, and subsequent deacetylation.[11]

General Procedure for Synthesis of N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide

N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulphonamide is brominated using N-bromosuccinimide to yield the target compound.[6]

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[3]

-

Compound Treatment: Cells are then treated with various concentrations of the test compound.

-

MTT Addition: After a specified incubation period, MTT solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent.

-

Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability.

Signaling Pathways and Workflows

The biological effects of bromo-methoxyphenyl compounds are often mediated through their interaction with specific cellular signaling pathways.

PI3K/Akt signaling pathway modulation by bromo-methoxyphenyl compounds.

The evaluation of the biological efficacy of these compounds typically follows a structured workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]

- 11. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

Biological Activity Screening of Novel Phenylpropanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel phenylpropanoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties. This document details experimental protocols, presents quantitative data from various studies, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity Screening

Phenylpropanoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which assesses cell viability.

Data Presentation: Anticancer Activity of Phenylpropanoic Acid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenylpropanoic acid derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

| Compound Class/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives | ||||

| Compound 21 | A549 | Human Lung Adenocarcinoma | 5.42 | [1] |

| Compound 22 | A549 | Human Lung Adenocarcinoma | 2.47 | [1] |

| Compound 25 | A549 | Human Lung Adenocarcinoma | 8.05 | [1] |

| Compound 26 | A549 | Human Lung Adenocarcinoma | 25.4 | [1] |

| Cisplatin (Reference) | A549 | Human Lung Adenocarcinoma | 11.71 | [1] |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | ||||

| Compound 20 (Furyl-substituted bis-hydrazide) | A549 | Human Lung Adenocarcinoma | 17.2 (% viability) | [2] |

| Compound 29 (4-NO2 substituted hydrazone) | A549 | Human Lung Adenocarcinoma | 31.2 (% viability) | [3] |

| Benzodioxole-Based Thiosemicarbazone Derivatives | ||||

| Compound 5 | A549 | Human Lung Adenocarcinoma | 10.67 | [4] |

| Compound 5 | C6 | Rat Glioma | 4.33 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well sterile microplates

-

Phenylpropanoic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells during their exponential growth phase.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value is determined from the dose-response curve.

-

Experimental Workflow: Anticancer Screening

Anticancer activity screening workflow.

Signaling Pathways in Cancer Targeted by Phenylpropanoic Acid Derivatives

In silico and in vitro studies suggest that some phenylpropanoic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Proposed Mechanism of Action for Thiazole Derivatives

Some 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives are proposed to target and inhibit SIRT2 and EGFR, leading to the disruption of downstream pro-survival signaling.[5]

Proposed targeting of SIRT2 and EGFR.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Phenylpropanoic acid derivatives may inhibit this pathway, leading to anticancer effects.

Inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity Screening

Certain phenylpropanoic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of these compounds.

Data Presentation: Antimicrobial Activity of Phenylpropanoic Acid Derivatives

The following table presents the MIC values (in µg/mL) of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various microbial strains. Lower MIC values indicate stronger antimicrobial activity.

| Compound ID | Modification | S. aureus | E. faecalis | E. coli | K. pneumoniae | C. auris | Reference |

| 7 | Phenyl-substituted hydrazone | 32 | >64 | 64 | 64 | - | [6] |

| 14 | Heterocyclic hydrazone | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 | [6] |

| 15 | Heterocyclic hydrazone | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 | [6] |

| 16 | Heterocyclic hydrazone | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 | [6] |

| 29 | Phenyl-substituted | 16 | >64 | - | - | - | [6] |

| 30 | 4-NO2 phenyl | 16 | 16 | 32 | 64 | - | [6] |

| 33 | 4-OH phenyl | 8-16 | 8-16 | 16-64 | 16-64 | - | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics (e.g., ciprofloxacin, amphotericin B)

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of Compounds:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

-

Experimental Workflow: Antimicrobial Screening

References

Methodological & Application

Application Note and Synthesis Protocol for 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Bromo-4-methoxyphenyl)propanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from 3-Bromo-4-methoxybenzaldehyde. The synthesis involves an initial Perkin reaction to form the corresponding α,β-unsaturated acid, followed by a catalytic hydrogenation to yield the final saturated propanoic acid.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Perkin Reaction: 3-Bromo-4-methoxybenzaldehyde is condensed with acetic anhydride in the presence of a weak base to yield 3-(3-Bromo-4-methoxyphenyl)acrylic acid. The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[1][2][3][4]

-

Step 2: Catalytic Hydrogenation: The resulting acrylic acid derivative is then reduced to the desired propanoic acid using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]

Experimental Protocols

Step 1: Synthesis of 3-(3-Bromo-4-methoxyphenyl)acrylic acid via Perkin Reaction

-

Materials:

-

3-Bromo-4-methoxybenzaldehyde[6]

-

Acetic anhydride

-

Triethylamine or Sodium acetate (anhydrous)

-

Toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and triethylamine (1.5 equivalents) or anhydrous sodium acetate (1.5 equivalents).

-

The reaction mixture is heated to reflux (approximately 140-150 °C) and stirred for 4-6 hours.

-

After cooling to room temperature, the mixture is carefully quenched by the slow addition of water.

-

The aqueous layer is acidified to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 3-(3-Bromo-4-methoxyphenyl)acrylic acid.

-

Step 2: Synthesis of this compound via Catalytic Hydrogenation

-

Materials:

-

3-(3-Bromo-4-methoxyphenyl)acrylic acid

-

Methanol or Ethyl acetate

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Celite®

-

-

Procedure:

-

In a hydrogenation flask, dissolve 3-(3-Bromo-4-methoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.[5]

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.[5]

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization if necessary.

-

Data Presentation

| Parameter | Step 1: Perkin Reaction | Step 2: Catalytic Hydrogenation |

| Starting Material | 3-Bromo-4-methoxybenzaldehyde | 3-(3-Bromo-4-methoxyphenyl)acrylic acid |

| Key Reagents | Acetic anhydride, Triethylamine/Sodium acetate | 10% Pd/C, Hydrogen gas |

| Solvent | Toluene (optional, can be run neat) | Methanol or Ethyl acetate |

| Reaction Temperature | 140-150 °C | Room Temperature |

| Reaction Time | 4-6 hours | 12-24 hours |

| Typical Yield | 70-85% | >95% |

| Product Purity | >95% after recrystallization | >98% after purification |

| Product Melting Point | Not specified, literature available for similar compounds | 95-100 °C[7] |

Visualizations

Synthesis Workflow Diagram

Caption: Overall synthesis workflow for this compound.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]

- 6. 3-Bromo-4-methoxybenzaldehyde 98 34841-06-0 [sigmaaldrich.com]

- 7. heterocyclics.com [heterocyclics.com]

Application Notes and Protocols for 3-(3-Bromo-4-methoxyphenyl)propanoic Acid in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromo-4-methoxyphenyl)propanoic acid is a valuable synthetic building block in medicinal chemistry and drug discovery. Its substituted phenylpropanoic acid scaffold is a key feature in a variety of biologically active molecules. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries. The methoxy group and the propanoic acid moiety also offer sites for chemical derivatization, enabling the fine-tuning of physicochemical properties and biological activity. This document provides an overview of the applications of this compound, including detailed synthetic protocols for its preparation and its use in the development of potential therapeutic agents.

Synthetic Protocols

While this compound is commercially available, it can also be synthesized from readily available starting materials. Below are plausible synthetic routes based on established organic chemistry reactions.

Protocol 1: Synthesis via Knoevenagel Condensation followed by Reduction

This two-step protocol starts with the Knoevenagel condensation of the commercially available 3-bromo-4-methoxybenzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.

Step 1: Knoevenagel Condensation to form (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid

-

Materials:

-

3-Bromo-4-methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Toluene

-

Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in toluene.

-

Add pyridine (2 equivalents) and a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid.

-

Step 2: Reduction to this compound

-

Materials:

-

(E)-3-(3-bromo-4-methoxyphenyl)acrylic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

-

Procedure:

-

Dissolve the (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid (1 equivalent) in methanol or ethyl acetate in a suitable reaction vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-